Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate
Brand Name: Vulcanchem
CAS No.: 18296-82-7
VCID: VC21071386
InChI: InChI=1S/C16H16O6S.K/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+]
Molecular Formula: C16H15KO6S
Molecular Weight: 374.5 g/mol

Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate

CAS No.: 18296-82-7

Cat. No.: VC21071386

Molecular Formula: C16H15KO6S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate - 18296-82-7

Specification

CAS No. 18296-82-7
Molecular Formula C16H15KO6S
Molecular Weight 374.5 g/mol
IUPAC Name potassium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate
Standard InChI InChI=1S/C16H16O6S.K/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1
Standard InChI Key WPCVHNDQJMGGOE-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+]
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator